![molecular formula C13H21NO2 B3005144 3-[(2-Butoxyethoxy)methyl]aniline CAS No. 117437-09-9](/img/structure/B3005144.png)
3-[(2-Butoxyethoxy)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-[(2-Butoxyethoxy)methyl]aniline involves various chemical reactions and starting materials. For instance, a new process for the synthesis of a related compound, 2-methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline, was developed using formaldehyde, 2-methyl-6-ethylaniline, chloroacetyl chloride, and butanol. This process includes steps such as N-methylenation, acylation, and etherification, with specific reaction conditions leading to a high purity and yield of the product . Additionally, the synthesis of polymers based on aniline derivatives, such as the copolymerization of 2-[(2E)-1-methyl-2-buten-1-yl]aniline with aniline, has been explored, resulting in materials with varying electrical conductivity and morphology depending on the co-monomer ratio .
Molecular Structure Analysis
The molecular structure of compounds in the aniline family can be complex and diverse. For example, the structure of a product from the reaction of dialkyl 2-butynoate with aniline and formaldehyde was revised, highlighting the importance of accurate structural determination in chemical synthesis . In another study, the X-ray structure analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline revealed an orthorhombic crystalline structure with CH/pi type hydrogen bonds ensuring the cohesion of the crystalline network .
Chemical Reactions Analysis
The chemical reactions involving aniline derivatives can lead to a variety of products with different properties. The reaction of aniline with other reagents, such as formaldehyde and dialkyl 2-butynoate, can result in the formation of compounds with revised structures, as seen in the production of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate . Furthermore, the copolymerization of aniline with other monomers, such as 3-methyl thiophene, using new oxidants like periodic acid, can create copolymers with unique properties, including conductivity and thermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives and their polymers are influenced by their molecular structure and the nature of substituents. Soluble polymers based on substituted anilines exhibit improved solubility in organic solvents and varying electrical conductivity and electrochemical properties . The physicochemical properties of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, as determined by UV-visible spectroscopy, do not show photochromic properties but do exhibit thermochromic ones, indicating a structural predisposition for thermochromism . Additionally, the synthesis of well-defined polystyrene bearing a triol functionality through anionic living polymerization demonstrates the potential for creating polymers with specific end-use properties .
科学的研究の応用
Spectral Characteristics in Various Solutions
Research by Cumper and Singleton (1968) explored the ultraviolet spectra of aniline derivatives, including 3-[(2-Butoxyethoxy)methyl]aniline, in different solvents such as n-hexane, 1,4-dioxan, ethanol, and water. They found that N-methylation of the amino-group enhances its electron-donating ability, and the introduction of certain groups into the phenyl ring leads to a bathochromic shift. This study is significant for understanding the spectral behavior of 3-[(2-Butoxyethoxy)methyl]aniline in various solvents, which can be crucial for analytical and synthetic chemistry applications (Cumper & Singleton, 1968).
Degradation by Bacterial Strains
Liu et al. (2002) identified a bacterial strain, Delftia sp. AN3, capable of degrading aniline, which indirectly relates to the degradation of 3-[(2-Butoxyethoxy)methyl]aniline. This research has implications for environmental bioremediation, particularly in treating wastewater contaminated with aniline derivatives (Liu et al., 2002).
Dipole Moments in Solutions
Another study by Cumper and Singleton (1967) measured the electric dipole moments of aniline and its derivatives in benzene and 1,4-dioxan solutions. Understanding the dipole moments of such compounds is essential in fields like molecular electronics and materials science (Cumper & Singleton, 1967).
Fluorescence Spectroscopy
Suppan and Guerry-Butty (1985) studied the fluorescence spectra of aniline and its derivatives, including 3-[(2-Butoxyethoxy)methyl]aniline. This research offers insights into the photophysical properties of aniline derivatives, which can be leveraged in designing optical materials and sensors (Suppan & Guerry-Butty, 1985).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
作用機序
Target of Action
Anilines are known to interact with a variety of enzymes and receptors, often serving as precursors for more complex compounds .
Mode of Action
Anilines in general are basic due to the presence of a lone pair of electrons on the nitrogen atom . This allows them to act as nucleophiles, potentially forming bonds with electrophilic sites on target molecules .
Biochemical Pathways
It is known to be an intermediate in the preparation of 1,2,4-triazole-3-carboxamide herbicides , suggesting it may play a role in pathways related to plant growth and development.
特性
IUPAC Name |
3-(2-butoxyethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-7-15-8-9-16-11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNCDDNIVSOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Butoxyethoxy)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

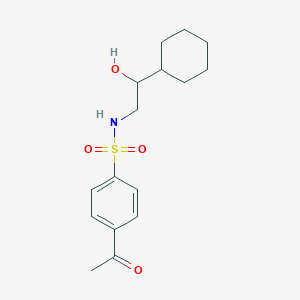
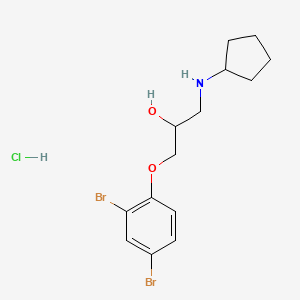
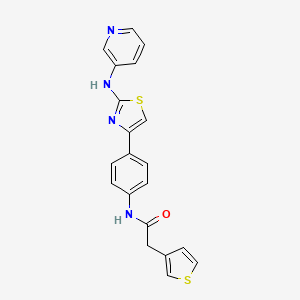
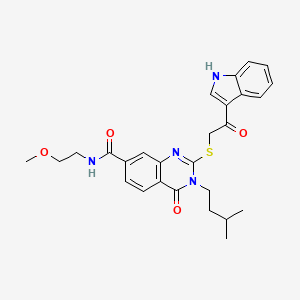
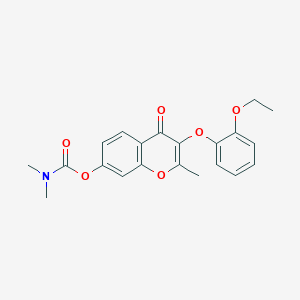
![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

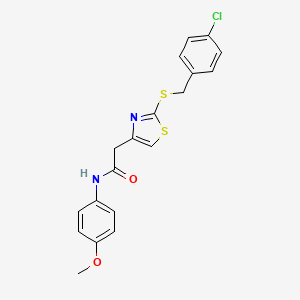

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)